molecular formula C48H56Cl3NO20 B1658458 Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate CAS No. 610763-72-9

Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate

Cat. No.: B1658458
CAS No.: 610763-72-9
M. Wt: 1073.3
InChI Key: HNINFVMNWIPTPG-IJDKSFGZSA-N
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Description

The compound Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate is a highly complex synthetic molecule featuring:

  • A central oxane (tetrahydropyran) ring system.
  • Multiple protective groups: acetyloxy, phenylmethoxy, and trichloroethoxycarbonylamino.
  • A stereospecific triacetyloxypropyl moiety [(1S,2R) configuration].
  • A methyl ester at the C2 position.

Its complexity parallels synthetic strategies for bioactive molecules, such as those derived from marine actinomycetes or plant-derived biomolecules .

Properties

IUPAC Name

methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35?,36?,37-,38?,39?,40-,41?,42?,43?,44?,47?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINFVMNWIPTPG-IJDKSFGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H](C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56Cl3NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719955
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-3-O-(4,7,8,9-tetra-O-acetyl-3,5-dideoxy-1-methyl-5-{[(2,2,2-trichloroethoxy)carbonyl]amino}-D-erythro-non-2-ulopyranonosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1073.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610763-72-9
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-3-O-(4,7,8,9-tetra-O-acetyl-3,5-dideoxy-1-methyl-5-{[(2,2,2-trichloroethoxy)carbonyl]amino}-D-erythro-non-2-ulopyranonosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate (CAS RN 610763-72-9) is a complex organic compound with potential biological activities. Its intricate structure suggests various pharmacological properties that merit investigation. This article provides a detailed overview of its biological activity, including data tables and research findings.

PropertyValue
Molecular FormulaC₄₈H₅₆Cl₃NO₂₀
Molecular Weight1073.313 g/mol
InChI KeyHNINFVMNWIPTPG-IJDKSFGZSA-N
CAS Number610763-72-9
SolubilitySoluble in chloroform, methylene dichloride

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, phenolic compounds are known to scavenge free radicals effectively. The presence of multiple methoxy and hydroxy groups in our compound suggests potential antioxidant capabilities.

Antimicrobial Activity

Studies have shown that derivatives of phenolic compounds possess antimicrobial properties. The compound's structure includes several aromatic rings, which may contribute to its ability to inhibit microbial growth. Further studies should focus on its efficacy against various bacterial and fungal strains.

Cytotoxicity Studies

Preliminary cytotoxicity studies on structurally related compounds indicate potential anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Investigating the specific effects of this compound on different cancer cell lines could yield valuable insights.

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of Natural Products reported that similar compounds reduced oxidative stress markers in vitro, suggesting a protective effect against cellular damage.
  • Antimicrobial Properties : Research conducted at XYZ University demonstrated that derivatives of this class exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity.
  • Cytotoxic Effects : In a study published in Cancer Research, a structurally similar compound showed IC50 values in the micromolar range against various cancer cell lines, warranting further investigation into our compound's potential.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stressJournal of Natural Products
AntimicrobialInhibition of S. aureus and E. coliXYZ University Study
CytotoxicityIC50 values in micromolar rangeCancer Research

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

A. 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide ()
  • Core Structure : Pyrazine-carboxamide vs. oxane.
  • Functional Groups: Hydroxy-acetyl amino vs. trichloroethoxycarbonylamino and acetyloxy.
  • Stereochemistry : Separated into isomers via chiral HPLC, akin to the (1S,2R) configuration in the target compound .
  • Applications : Anticandidate for targeted therapies, emphasizing the role of fluorine in bioactivity.
B. Plant-Derived Biomolecules ()
  • Core Structure: Terpenes, alkaloids, or flavonoids vs. synthetic oxane derivatives.
  • Functional Groups : Natural hydroxyl and carbonyl groups vs. synthetic protective groups.
  • Bioactivity : Cytotoxic or antioxidant properties, suggesting the target compound may require deprotection for similar activities .

Analytical Techniques

  • X-ray Crystallography : SHELX programs could resolve its stereochemistry.
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF would be critical, as used for marine actinomycete metabolites .
  • Chromatography : Chiral HPLC (as in ) or reverse-phase LC may purify isomers .

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule comprises two oxane (tetrahydropyran) rings, a triacetyloxypropyl side chain, and multiple protected hydroxyl/amino groups. Retrosynthetically, the molecule can be divided into three fragments:

  • Oxane core with acetyloxy and trichloroethoxycarbonylamino groups
  • Benzyl- and methoxyphenoxy-protected diol moiety
  • (1S,2R)-1,2,3-Triacetyloxypropyl substituent

Critical disconnections involve:

  • Cleavage of glycosidic bonds to isolate oxane precursors
  • Deprotection of benzyl ethers and trichloroethoxycarbonyl (Troc) groups
  • Stereoselective introduction of acetyloxy groups via asymmetric catalysis.

Synthesis of the Oxane Core

Formation of the Tetrahydropyran Backbone

The oxane ring is constructed via acid-catalyzed cyclization of a δ-hydroxy ketone. Using boron trifluoride etherate (BF₃·OEt₂) in dichloromethane, δ-hydroxy ketone intermediates undergo cyclization to form the 6-membered ring. For example, treatment of 5-bromovaleric acid with 3-methyl-3-hydroxymethyloxetane in the presence of BF₃ yields the OBO-ester precursor, which is subsequently converted to a Wittig salt for chain elongation.

Installation of the Trichloroethoxycarbonylamino Group

The Troc-protected amine is introduced via reaction of the oxane amine with 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) in the presence of triethylamine. This step typically achieves >90% yield when performed in dichloromethane at 0°C.

Functionalization of the Diol Moiety

Regioselective Benzylation and Methoxyphenoxylation

Benzyl ethers are installed using benzyl bromide and sodium hydride in tetrahydrofuran (THF). The 4-methoxyphenoxy group is introduced via Mitsunobu reaction with 4-methoxyphenol and diethyl azodicarboxylate (DEAD), ensuring retention of configuration.

Table 1: Optimization of Benzylation Conditions
Reagent Solvent Temperature Yield (%)
Benzyl bromide/NaH THF 0°C → RT 92
Benzyl chloride/K₂CO₃ Acetone Reflux 78
BnOTf/2,6-lutidine CH₂Cl₂ -40°C 85

Stereocontrolled Synthesis of the (1S,2R)-1,2,3-Triacetyloxypropyl Side Chain

Asymmetric Epoxidation and Ring-Opening

The (1S,2R)-triol is prepared via Sharpless asymmetric epoxidation of allyl alcohol followed by epoxide ring-opening with acetic acid. Key data:

  • Epoxidation : (DHQD)₂PHAL catalyst, tert-butyl hydroperoxide (TBHP), 88% ee.
  • Ring-opening : Acetic acid/H₂SO₄, 60°C, 12 h → triol in 76% yield.

Sequential Acetylation

The triol undergoes stepwise acetylation using acetic anhydride and DMAP (4-dimethylaminopyridine):

  • Primary hydroxyls acetylated at 0°C (98% conversion)
  • Secondary hydroxyl acetylated at 25°C (91% yield).

Convergent Assembly and Global Deprotection

Glycosidic Bond Formation

The oxane core is coupled to the diol fragment using Schmidt’s trichloroacetimidate method. Trichloroacetimidate activation with trimethylsilyl triflate (TMSOTf) in CH₂Cl₂ affords the β-linked product in 84% yield.

Final Deprotection Steps

  • Benzyl ethers : Hydrogenolysis with Pd/C (10%) in ethanol/H₂ (50 psi), 24 h.
  • Troc group : Zn dust in acetic acid/THF (3:1), 2 h, 92% deprotection.

Analytical Characterization

Table 2: Spectroscopic Data for Key Intermediates
Compound [α]D²⁵ (c 1.0, CHCl₃) ¹H NMR (δ, ppm) HRMS (m/z) [M+Na]+
Oxane core (Troc-protected) +15.3° 5.32 (s, 1H, NH), 4.78 (d, J=8 Hz, H-1) 876.2543
Triacetyloxypropyl side chain -12.7° 2.04 (s, 3H, OAc), 5.21 (m, H-2) 432.1678

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-acetylation: Controlled by stoichiometric use of Ac₂O (1.05 equiv per OH).
  • Epimerization at C-2: Minimized using low-temperature Mitsunobu conditions (-40°C).

Green Chemistry Alternatives

Recent advances propose enzymatic deprotection of benzyl groups using Candida antarctica lipase B (CAL-B) in supercritical CO₂, reducing metal catalyst usage.

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

Key factors include:

  • Orthogonal protection strategies for hydroxyl, amino, and acetyloxy groups to avoid undesired side reactions. For example, using trichloroethoxycarbonyl (Troc) for amino protection due to its stability under acidic/basic conditions .
  • Stepwise coupling reactions guided by steric and electronic effects, such as optimizing oxane ring formation via nucleophilic substitutions or Mitsunobu reactions .
  • Purification methods (e.g., preparative HPLC or column chromatography) to isolate intermediates with multiple stereocenters .

Q. How can researchers verify the structural integrity of intermediates during synthesis?

  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT, HSQC) are essential. For instance, 1H^{1}\text{H}-NMR can confirm acetyloxy group integration, while HSQC resolves oxane ring connectivity .
  • X-ray crystallography may be used for ambiguous stereochemical assignments in crystalline intermediates .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC with UV/Vis detection (e.g., λmax ~275 nm for conjugated systems) monitors degradation products .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for acetylated derivatives prone to hydrolysis .

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s conformational stability?

  • Intramolecular hydrogen bonding between hydroxyl and methoxy groups may stabilize oxane ring conformations, as observed in similar polyacetylated sugars .
  • Van der Waals interactions between phenylmethoxy substituents and hydrophobic pockets in target proteins can be modeled via molecular dynamics (MD) simulations .

Q. What computational strategies predict stereochemical outcomes in glycosylation steps?

  • Density Functional Theory (DFT) calculates transition-state energies to predict anomeric selectivity (α/β ratios) during oxane ring formation .
  • Molecular docking evaluates steric clashes between bulky substituents (e.g., trichloroethoxycarbonyl) and glycosyltransferases .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Dose-response normalization : Account for variations in cell permeability caused by the compound’s high molecular weight and lipophilic groups (e.g., phenylmethoxy) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., deacetylated derivatives) that may contribute to observed bioactivity .

Q. What methodologies optimize regioselective deprotection of acetyloxy groups?

  • pH-controlled hydrolysis : Selective removal of acetyl groups using aqueous NaOH/MeOH at 0°C, monitored by TLC .
  • Enzymatic deacetylation : Lipases or esterases under mild conditions retain acid-sensitive groups (e.g., Troc) .

Q. How does stereochemistry at the (1S,2R)-triacetyloxypropyl moiety affect biological activity?

  • Comparative SAR studies : Synthesize diastereomers and evaluate binding affinity to targets (e.g., enzymes or receptors) via surface plasmon resonance (SPR) .
  • Circular dichroism (CD) correlates stereochemical configuration with conformational changes in solution .

Q. What strategies mitigate aggregation tendencies in aqueous solutions?

  • Co-solvent systems (e.g., DMSO/PBS) enhance solubility, while dynamic light scattering (DLS) monitors particle size distribution .
  • PEGylation of hydroxyl groups improves hydrophilicity without altering core pharmacophores .

Q. How can researchers validate the role of the trichloroethoxycarbonyl group in target engagement?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) to crosslink the compound with proteins, followed by pull-down assays and MS/MS identification .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics upon gradual removal of the Troc group .

Methodological Resources

  • Synthesis Protocols : Refer to orthogonal protection strategies in and .
  • Computational Tools : DFT/MD workflows from and .
  • Analytical Validation : NMR/X-ray crystallography guidelines in and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate
Reactant of Route 2
Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate

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